molecular formula C15H26O6P2 B3243302 [1-(Diethoxy-phosphoryl)-1-prop-2-ynyl-but-3-ynyl]-phosphonic acid diethyl ester CAS No. 155801-23-3

[1-(Diethoxy-phosphoryl)-1-prop-2-ynyl-but-3-ynyl]-phosphonic acid diethyl ester

Cat. No.: B3243302
CAS No.: 155801-23-3
M. Wt: 364.31 g/mol
InChI Key: NMWKQVANFLAVTL-UHFFFAOYSA-N
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Description

[1-(Diethoxy-phosphoryl)-1-prop-2-ynyl-but-3-ynyl]-phosphonic acid diethyl ester is a complex organophosphorus compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Diethoxy-phosphoryl)-1-prop-2-ynyl-but-3-ynyl]-phosphonic acid diethyl ester typically involves multi-step organic reactions. One common approach is the reaction of diethyl phosphite with propargyl bromide under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions with but-3-yn-1-ol and additional phosphonic acid derivatives to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or recrystallization to obtain the compound in its pure form. The use of automated systems and continuous monitoring ensures consistency and quality in the production process.

Chemical Reactions Analysis

Types of Reactions

[1-(Diethoxy-phosphoryl)-1-prop-2-ynyl-but-3-ynyl]-phosphonic acid diethyl ester can undergo various chemical reactions, including:

    Oxidation: The alkyne groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The phosphonic acid ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

Chemistry

In chemistry, [1-(Diethoxy-phosphoryl)-1-prop-2-ynyl-but-3-ynyl]-phosphonic acid diethyl ester is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways involving phosphonic acid derivatives. Its ability to interact with biological molecules makes it a valuable tool in drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in manufacturing processes.

Mechanism of Action

The mechanism of action of [1-(Diethoxy-phosphoryl)-1-prop-2-ynyl-but-3-ynyl]-phosphonic acid diethyl ester involves its interaction with specific molecular targets. The phosphonic acid ester groups can form strong bonds with metal ions or enzymes, affecting their activity. The alkyne groups may participate in click chemistry reactions, facilitating the formation of complex molecular structures. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-(Diethoxy-phosphoryl)-1-prop-2-ynyl-but-3-ynyl]-phosphonic acid diethyl ester apart from these similar compounds is its combination of phosphonic acid ester and alkyne functionalities. This unique structure allows it to participate in a wider range of chemical reactions and applications, making it a versatile compound in both research and industry.

Properties

IUPAC Name

4,4-bis(diethoxyphosphoryl)hepta-1,6-diyne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O6P2/c1-7-13-15(14-8-2,22(16,18-9-3)19-10-4)23(17,20-11-5)21-12-6/h1-2H,9-14H2,3-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWKQVANFLAVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(CC#C)(CC#C)P(=O)(OCC)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O6P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(Diethoxy-phosphoryl)-1-prop-2-ynyl-but-3-ynyl]-phosphonic acid diethyl ester
Reactant of Route 2
[1-(Diethoxy-phosphoryl)-1-prop-2-ynyl-but-3-ynyl]-phosphonic acid diethyl ester
Reactant of Route 3
[1-(Diethoxy-phosphoryl)-1-prop-2-ynyl-but-3-ynyl]-phosphonic acid diethyl ester
Reactant of Route 4
Reactant of Route 4
[1-(Diethoxy-phosphoryl)-1-prop-2-ynyl-but-3-ynyl]-phosphonic acid diethyl ester
Reactant of Route 5
[1-(Diethoxy-phosphoryl)-1-prop-2-ynyl-but-3-ynyl]-phosphonic acid diethyl ester
Reactant of Route 6
[1-(Diethoxy-phosphoryl)-1-prop-2-ynyl-but-3-ynyl]-phosphonic acid diethyl ester

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